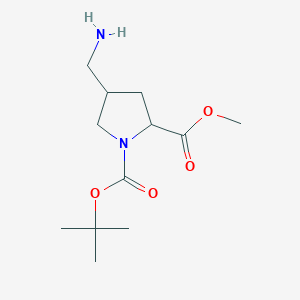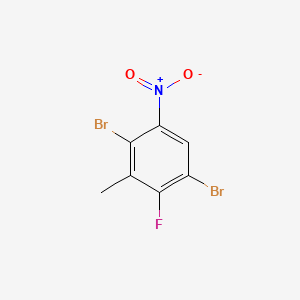
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO2. It is a derivative of benzene, characterized by the presence of bromine, fluorine, methyl, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2-fluoro-3-methyl-5-nitrobenzene, followed by further bromination to achieve the desired product. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The final product is often purified through recrystallization or column chromatography to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Bromination: Bromine (Br2), iron (Fe) or aluminum bromide (AlBr3) as catalysts.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,4-Dibromo-2-fluoro-3-methyl-5-aminobenzene.
Oxidation: 1,4-Dibromo-2-fluoro-3-carboxy-5-nitrobenzene.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene has several applications in scientific research:
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents and drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,4-dibromo-2-fluoro-3-methyl-5-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methyl) influences the reactivity and orientation of the substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but lacks the methyl group.
1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but different substitution pattern on the benzene ring.
Uniqueness
1,4-Dibromo-2-fluoro-3-methyl-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the nitro and methyl groups, makes it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C7H4Br2FNO2 |
|---|---|
Peso molecular |
312.92 g/mol |
Nombre IUPAC |
1,4-dibromo-2-fluoro-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c1-3-6(9)5(11(12)13)2-4(8)7(3)10/h2H,1H3 |
Clave InChI |
RXJKMTDHGLWWKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


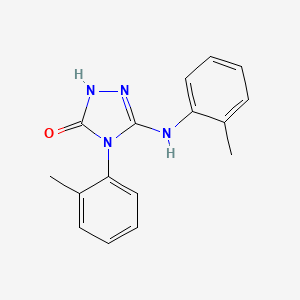


![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)


![1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide](/img/structure/B14002715.png)

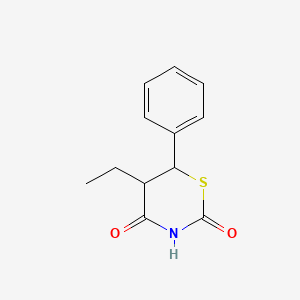
![3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
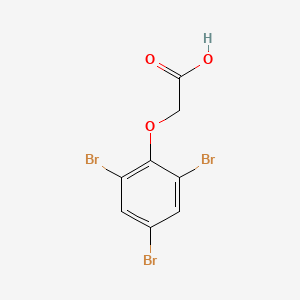
![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)
